1-ethylcyclohexane-1-carboxylic acid
Description
Significance within Cyclohexanecarboxylic Acid Chemistry
The study of 1-ethylcyclohexane-1-carboxylic acid is significant within the broader context of cyclohexanecarboxylic acid chemistry. Cyclohexanecarboxylic acids are a class of compounds that are pivotal in understanding the interplay between a molecule's three-dimensional structure and its chemical reactivity. wikipedia.org The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize steric strain. youtube.com The introduction of substituents, such as the ethyl and carboxyl groups in this compound, leads to a deeper understanding of conformational preferences and their influence on physical and chemical properties.
The position of the substituents on the cyclohexane ring, whether axial or equatorial, can significantly impact the molecule's stability and reactivity. In the case of 1,1-disubstituted cyclohexanes, both chair conformers will have one substituent in an axial position and the other in an equatorial position, leading to an equilibrium between two forms of similar stability. libretexts.org However, the energetic cost of placing a bulky group in an axial position, leading to unfavorable 1,3-diaxial interactions, is a key determinant of the preferred conformation. libretexts.org The study of such molecules contributes valuable data to the principles of conformational analysis.
Role as a Model Compound in Organic Synthesis Studies
This compound and its derivatives serve as model compounds in the exploration of new synthetic methods and reaction mechanisms. The synthesis of such tertiary carboxylic acids can be challenging, and various routes have been developed. A common and effective method for the synthesis of 1-alkylcyclohexanecarboxylic acids is the carbonation of a Grignard reagent, which is prepared from the corresponding 1-halo-1-alkylcyclohexane. orgsyn.orgyoutube.com This approach allows for the direct installation of the carboxylic acid group at a specific position.
Furthermore, the reactivity of the carboxylic acid group in these sterically hindered environments is of interest to synthetic chemists. Reactions such as esterification, amidation, and reduction are studied to understand how the bulky cyclohexane backbone influences the accessibility and reactivity of the carboxyl functional group. The insights gained from these studies can be applied to the synthesis of more complex molecules containing similar structural motifs.
Overview of Current Research Trajectories
Current research involving this compound and related structures is multifaceted. One notable area of investigation is in medicinal chemistry. For instance, this compound has been identified as a potential inhibitor of tissue plasminogen activator, a protease involved in the breakdown of blood clots. biosynth.com This suggests a potential therapeutic application in controlling fibrinolysis.
Moreover, derivatives of cyclohexanecarboxylic acids are being explored for their liquid crystal properties. The stereochemistry of the cyclohexane ring and its substituents can influence the mesomorphic characteristics of the resulting compounds, with potential applications in materials science. osti.gov Research also continues into the synthesis of novel derivatives, such as those incorporating aminomethyl groups, to explore their potential biological activities. bldpharm.com The conformational analysis of such substituted cyclohexanes remains an active area of research, employing computational methods to predict and understand their preferred three-dimensional structures and the resulting impact on their properties. nih.gov
| Property | Value | Source |
| Molecular Formula | C9H16O2 | biosynth.comuni.lu |
| Molecular Weight | 156.22 g/mol | biosynth.com |
| CAS Number | 1124-98-7 | biosynth.com |
| Melting Point | 39 °C | biosynth.com |
| Boiling Point | 110 °C | biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
1-ethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-9(8(10)11)6-4-3-5-7-9/h2-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRSHRVKVLSFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338538 | |
| Record name | 1-Ethylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-98-7 | |
| Record name | 1-Ethylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Ethylcyclohexane 1 Carboxylic Acid
Strategies for Carboxylic Acid Formation at a Quaternary Carbon Center
The central challenge in synthesizing 1-ethylcyclohexane-1-carboxylic acid is the creation of a stable, sterically hindered quaternary carbon atom that incorporates a carboxyl group. Several classical and effective methods in organic chemistry are suited for this purpose.
Carbonation of Organometallic Reagents (e.g., Grignard Reagents)
The carbonation of organometallic reagents, particularly Grignard reagents, is a highly effective and widely used method for synthesizing carboxylic acids. quora.comlibretexts.org This reaction involves the nucleophilic attack of a carbanion equivalent on carbon dioxide (CO₂), typically in its solid form (dry ice). quora.comucalgary.ca The process results in the formation of a new carbon-carbon bond and extends the carbon chain of the starting material by one carbon. ucalgary.ca
For the synthesis of this compound, the key intermediate is the 1-ethylcyclohexyl Grignard reagent. This is typically prepared by reacting a 1-halo-1-ethylcyclohexane (e.g., 1-bromo- or 1-chloro-1-ethylcyclohexane) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comyoutube.com The highly nucleophilic carbon of the Grignard reagent then adds to the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. ucalgary.cayoutube.com Subsequent protonation with a strong aqueous acid (acid workup) yields the final carboxylic acid. ucalgary.camasterorganicchemistry.com
Grignard Formation: 1-halo-1-ethylcyclohexane + Mg → 1-ethylcyclohexylmagnesium halide
Carbonation & Workup: 1-ethylcyclohexylmagnesium halide + CO₂ → Intermediate Salt → (H₃O⁺) → this compound
This method's reliability is supported by analogous syntheses, such as the preparation of 1-methylcyclohexanecarboxylic acid from 1-chloro-1-methylcyclohexane. youtube.comorgsyn.org A significant advantage of this route is its high efficiency and directness, provided the precursor halide is accessible. However, a primary limitation is the incompatibility of Grignard reagents with any acidic protons, such as those from alcohols or water, which must be rigorously excluded from the reaction environment. libretexts.org
Table 1: Key Steps in Grignard Carbonation for this compound This table is interactive. Click on the headers to sort.
| Step | Reactants | Reagents | Product | Key Consideration |
|---|---|---|---|---|
| 1 | 1-Bromo-1-ethylcyclohexane | Magnesium (Mg), Diethyl Ether (Et₂O) | 1-Ethylcyclohexylmagnesium bromide | Reaction must be anhydrous. |
| 2 | 1-Ethylcyclohexylmagnesium bromide | Solid Carbon Dioxide (CO₂) | Halomagnesium carboxylate (salt) | CO₂ acts as the electrophile. |
Hydrolysis of Nitriles and Trihalides
The hydrolysis of a nitrile (a compound containing a -C≡N group) is a fundamental pathway to producing carboxylic acids. libretexts.orgsparkl.me This transformation can be catalyzed by either acid or base and proceeds through an amide intermediate. libretexts.orgchemguide.co.ukyoutube.com
To apply this method to the target molecule, the precursor would be 1-ethylcyclohexane-1-carbonitrile . The synthesis of this tertiary nitrile can be challenging via standard Sₙ2 reactions, as the reaction of a tertiary halide with cyanide ion typically favors elimination over substitution. libretexts.org However, if the nitrile can be formed through an alternative route, its hydrolysis provides a direct path to the carboxylic acid.
Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemguide.co.uk The nitrile is first protonated to increase its electrophilicity, followed by the nucleophilic attack of water. libretexts.orglumenlearning.com
Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk The strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. libretexts.org This process yields a carboxylate salt, which must be acidified in a separate step to produce the final carboxylic acid. chemguide.co.uk
A less common but viable strategy is the hydrolysis of a 1,1,1-trihalide (e.g., a -CCl₃ group). This reaction converts the trihalomethyl group into a carboxylic acid. The synthesis would require the precursor 1-ethyl-1-(trichloromethyl)cyclohexane, which would then be hydrolyzed under harsh conditions to yield the desired product.
Table 2: Comparison of Nitrile Hydrolysis Conditions This table is interactive. Click on the headers to sort.
| Condition | Reagents | Intermediate Product | Final Product | Notes |
|---|---|---|---|---|
| Acidic | H₂O, H⁺ (e.g., HCl) | Amide | Carboxylic Acid + Ammonium Salt | A direct, one-pot conversion to the free acid. chemguide.co.uk |
Malonic Ester and Acetoacetic Ester Synthesis Approaches
The malonic ester synthesis is a versatile method for preparing carboxylic acids with one or two alkyl groups on the alpha-carbon. libretexts.org This synthesis uses diethyl malonate (or a similar malonic ester) as the starting material. wikipedia.org To generate the quaternary center of this compound, two successive alkylation steps are required.
A plausible route using this synthesis would be:
First Alkylation: Diethyl malonate is deprotonated with a base like sodium ethoxide (NaOEt) to form a resonance-stabilized enolate. libretexts.org This nucleophile is then reacted with 1,5-dibromopentane (B145557) in an intramolecular reaction to form the cyclohexane (B81311) ring, yielding diethyl cyclohexane-1,1-dicarboxylate. wikipedia.org
Second Alkylation: The resulting cyclic diester is deprotonated again with NaOEt, and the new enolate is reacted with an ethyl halide (e.g., ethyl iodide) to add the ethyl group.
Hydrolysis and Decarboxylation: The resulting diethyl 1-ethylcyclohexane-1,1-dicarboxylate is then heated with aqueous acid. This hydrolyzes both ester groups to carboxylic acids, forming a β-dicarboxylic acid, which is unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield this compound. masterorganicchemistry.comopenochem.org
The acetoacetic ester synthesis is a related process that starts with ethyl acetoacetate (B1235776) and is primarily used to synthesize ketones. wikipedia.orgchemistrysteps.com While it can be adapted, it is less direct for preparing carboxylic acids than the malonic ester synthesis. openochem.org
Cyclohexane Ring Construction and Functionalization Strategies
The formation of the cyclohexane ring itself can be integrated into the synthesis or performed as a separate step. When targeting complex, substituted cyclohexanes, controlling the stereochemistry is often a critical consideration.
Stereocontrol in Substituted Cyclohexanecarboxylic Acid Synthesis
The target molecule, this compound, is achiral as its C1 atom is not a stereocenter. However, the principles of stereocontrol are paramount in the synthesis of related chiral cyclohexanecarboxylic acid derivatives, which have applications as enzyme inhibitors and in the development of pharmaceuticals. nih.gov
Stereoselective synthesis aims to control the three-dimensional arrangement of atoms. For cyclohexane systems, this can be achieved through several approaches:
Diastereoselective Reactions: Using a pre-existing stereocenter on a cyclohexane ring to direct the formation of a new one. For example, the reduction of a ketone or addition of a nucleophile to a substituted cyclohexanone (B45756) often occurs preferentially from the less sterically hindered face, leading to a major diastereomer.
Enantioselective Catalysis: Employing a chiral catalyst to create a specific enantiomer from a prochiral substrate. Recent advances have utilized chiral phenanthroline catalysts for the stereoselective synthesis of α-glycosylated carboxylic acids, demonstrating the power of small-molecule catalysts to control stereochemistry in complex systems. rsc.org
Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct a stereoselective reaction, after which the auxiliary is removed.
While not required for the synthesis of the achiral title compound, these methods are essential for producing optically active analogs that are often found in biologically active molecules. google.com
Advanced Synthetic Routes
Beyond the classical methods, more advanced strategies can be employed to construct the this compound framework, often offering greater efficiency or access to unique precursors.
One powerful strategy for ring construction is the Diels-Alder reaction , a cycloaddition that forms a six-membered ring in a single, often stereospecific, step. A route analogous to the synthesis of 1-methylcyclohexanecarboxylic acid could be envisioned. orgsyn.org This would involve the reaction of a 1,3-diene (like butadiene) with a substituted alkene (a dienophile), such as an ester of 2-ethylpropenoic acid. The resulting cyclohexene (B86901) adduct would contain the necessary carbon skeleton and ethyl group. Subsequent hydrogenation of the double bond and hydrolysis of the ester group would complete the synthesis.
Another modern approach involves mechanochemistry , where mechanical force (e.g., ball milling) is used to drive chemical reactions. Recent research has shown that Grignard reagents can be prepared and subsequently reacted with gaseous CO₂ under mechanochemical conditions, significantly reducing the need for solvents and shortening reaction times. nih.gov This "green chemistry" approach represents an evolution of the classical Grignard carbonation method.
Passerini Three-Component Reaction Applications
The Passerini reaction is a multicomponent reaction (MCR) that involves an isocyanide, a carbonyl compound (such as an aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.net Discovered by Mario Passerini in 1921, it is one of the earliest and most well-known isocyanide-based MCRs. wikipedia.orgnih.gov The reaction is highly atom-economical and typically proceeds in a single pot under mild conditions. slideshare.net
The generally accepted mechanism, particularly in apolar solvents, is believed to be a concerted process involving a trimolecular reaction between the three components. wikipedia.orgnih.gov Hydrogen bonding plays a critical role in the formation of a cyclic transition state. organic-chemistry.org In polar solvents, an alternative ionic mechanism may operate, proceeding through a protonated carbonyl and a nitrilium ion intermediate. wikipedia.org
The primary product of the Passerini reaction is an α-acyloxy amide. researchgate.net While this reaction is a powerful tool for generating complex amide structures and has been applied in the synthesis of various pharmaceuticals and polymers, its direct application to form a simple carboxylic acid like this compound is not its typical use. wikipedia.org The reaction's utility lies in creating α-acyloxy amides, which would require subsequent, potentially complex, hydrolysis and transformation steps to yield the target carboxylic acid, making it an indirect and less common route for this specific compound.
Palladium-Catalyzed Carbonylation and Hydrocarbonylation Approaches
Palladium-catalyzed carbonylation reactions represent a powerful and versatile tool for the synthesis of carboxylic acids and their derivatives. researchgate.net These methods utilize carbon monoxide (CO) as a C1 source to construct carbonyl-containing compounds from readily available starting materials. researchgate.net Specifically, the hydrocarbonylation (or hydroxycarbonylation) of alkenes, which involves the addition of hydrogen and a carboxyl group across a double bond, is a direct route to carboxylic acids. universiteitleiden.nlnih.gov
For the synthesis of this compound, a plausible and efficient pathway is the palladium-catalyzed hydroxycarbonylation of 1-ethylcyclohexene (B74122). This transformation would involve the reaction of the alkene with carbon monoxide and water in the presence of a palladium catalyst system. Modern protocols have demonstrated the successful conversion of various sterically hindered olefins into their corresponding carboxylic acids in high yields. nih.govresearchgate.net The key to success often lies in the choice of ligand, which influences the catalyst's stability and activity. nih.govresearchgate.net
These catalytic systems are notable for their potential in industrial applications due to their efficiency and, in some cases, the ability to be recycled and reused over multiple runs without significant loss of activity. nih.govresearchgate.net
Table 1: General Conditions for Palladium-Catalyzed Hydroxycarbonylation of Olefins This table presents generalized conditions based on documented syntheses of other carboxylic acids, illustrating a typical setup for the proposed synthesis of this compound from 1-ethylcyclohexene.
| Parameter | Condition | Source |
| Catalyst | Palladium(II) acetylacetonate (B107027) (Pd(acac)₂) | researchgate.net |
| Ligand | Bidentate or monodentate phosphine (B1218219) ligands | researchgate.net |
| Carbon Monoxide (CO) Pressure | 40-50 bar | universiteitleiden.nlresearchgate.net |
| Solvent | Aqueous-phase or solvents like Toluene | universiteitleiden.nlresearchgate.net |
| Temperature | 100 °C | researchgate.net |
| Acid Promoter | p-Toluenesulfonic acid (PTSA) or Sulfuric Acid (H₂SO₄) | researchgate.net |
Chemo- and Regioselective Synthetic Pathways
The synthesis of a specific isomer like this compound necessitates a high degree of control over the reaction's selectivity, particularly regioselectivity.
Regioselectivity in Hydrocarbonylation: In the palladium-catalyzed hydrocarbonylation of 1-ethylcyclohexene, the addition of the carboxylic acid group must occur specifically at the C1 position (the quaternary carbon of the double bond) to yield the desired product. The alternative addition at the C2 position would result in the isomeric 2-ethylcyclohexane-1-carboxylic acid. The regiochemical outcome of palladium-catalyzed reactions on unsymmetrical alkenes is highly dependent on factors such as the ligand, solvent, and substrate electronics and sterics. For 1,1-disubstituted olefins, catalyst systems have been developed that show excellent selectivity for the formation of the more sterically hindered quaternary carboxylic acid. nih.govresearchgate.net
Alternative Regioselective Methods: An alternative, classic, and highly regioselective method for preparing tertiary carboxylic acids involves the use of a Grignard reagent. youtube.com This pathway would begin with the corresponding alkyl halide, 1-chloro-1-ethylcyclohexane (B12975069).
Formation of Grignard Reagent: 1-chloro-1-ethylcyclohexane is treated with magnesium metal in an ether solvent to form 1-ethylcyclohexylmagnesium chloride.
Carboxylation: The resulting Grignard reagent is then reacted with solid carbon dioxide (dry ice), which acts as an electrophile.
Acidification: Subsequent acidic workup protonates the carboxylate salt to yield the final product, this compound.
This method is inherently regioselective, as the carbon-magnesium bond forms at the exact position of the original halogen, and the carboxylation occurs at this same site. A similar strategy has been documented for the synthesis of the analogous 1-methylcyclohexanecarboxylic acid from 1-chloro-1-methylcyclohexane. youtube.comorgsyn.org
Chemoselectivity: Chemoselectivity refers to the ability of a reagent to react with one functional group in preference to another. In the context of synthesizing this compound from simple precursors like 1-ethylcyclohexene or 1-chloro-1-ethylcyclohexane, the substrates contain only one primary reactive site. Therefore, chemoselectivity is less of a challenge than regioselectivity. However, in more complex starting materials, a catalyst system would need to be chosen that selectively targets the desired functional group (e.g., the alkene) without affecting other parts of the molecule. mdpi.com
Spectroscopic and Advanced Analytical Characterization of 1 Ethylcyclohexane 1 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and stereochemistry of 1-ethylcyclohexane-1-carboxylic acid can be determined.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 12 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atoms and the anisotropic effect of the carbonyl group. The exact chemical shift can be influenced by factors such as solvent and concentration due to variations in hydrogen bonding.
The protons of the ethyl group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene protons, being adjacent to the quaternary carbon of the cyclohexane (B81311) ring, are expected to resonate at a chemical shift of approximately 1.5-2.0 ppm. The methyl protons, further from the ring, will likely appear more upfield, around 0.8-1.2 ppm.
The ten protons on the cyclohexane ring will give rise to a complex series of overlapping multiplets in the region of 1.2-2.2 ppm. The protons on the carbons adjacent to the quaternary carbon (C2 and C6) may appear slightly more downfield compared to the other ring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -COOH | 10.0 - 12.0 | Broad Singlet |
| Cyclohexane -CH₂- | 1.2 - 2.2 | Multiplet |
| Ethyl -CH₂- | 1.5 - 2.0 | Quartet |
| Ethyl -CH₃ | 0.8 - 1.2 | Triplet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, a total of nine distinct carbon signals are expected.
The carbonyl carbon of the carboxylic acid group will be the most downfield signal, typically appearing in the range of 175-185 ppm. The quaternary carbon of the cyclohexane ring (C1), bonded to both the ethyl and carboxylic acid groups, is also expected to be significantly downfield, likely in the 40-50 ppm region.
The carbons of the ethyl group will show two signals: one for the methylene carbon (-CH₂) and one for the methyl carbon (-CH₃). The methylene carbon is expected around 25-35 ppm, while the terminal methyl carbon will be the most upfield signal, typically below 15 ppm. The five distinct methylene carbons of the cyclohexane ring will appear in the aliphatic region, generally between 20 and 40 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C OOH | 175 - 185 |
| C 1 (Quaternary) | 40 - 50 |
| Cyclohexane -C H₂- | 20 - 40 |
| Ethyl -C H₂- | 25 - 35 |
| Ethyl -C H₃ | < 15 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.
The cyclohexane ring is known to exist in various conformations, with the chair conformation being the most stable. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers. Variable Temperature (VT) NMR spectroscopy is a key technique to study the dynamics of conformational exchange.
For this compound, the ethyl and carboxylic acid groups are attached to the same carbon atom. At room temperature, the rate of chair-chair interconversion is typically fast on the NMR timescale, resulting in time-averaged signals for the cyclohexane protons and carbons. However, by lowering the temperature, this interconversion can be slowed down, potentially allowing for the observation of distinct signals for the axial and equatorial protons of the cyclohexane ring. This would provide valuable insight into the preferred conformation and the energy barrier associated with the ring flip. The steric bulk of the ethyl and carboxylic acid groups will influence the conformational equilibrium.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the carboxylic acid and alkyl functionalities.
The most prominent and diagnostic feature will be the very broad O-H stretching vibration of the carboxylic acid, which typically appears in the region of 2500-3300 cm⁻¹. This broadness is a result of extensive hydrogen bonding between the carboxylic acid molecules.
Another key absorption is the strong and sharp C=O stretching band of the carbonyl group, which is expected to appear between 1700 and 1725 cm⁻¹ for a saturated carboxylic acid. The C-O stretching vibration of the carboxylic acid will also be present, typically in the range of 1210-1320 cm⁻¹.
The C-H stretching vibrations of the ethyl and cyclohexane alkyl groups will be observed as multiple sharp peaks in the region of 2850-3000 cm⁻¹. Additionally, C-H bending vibrations for the methylene groups are expected around 1450-1470 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carbonyl | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
| Alkyl | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Methylene | C-H Bend | 1450 - 1470 | Medium |
Note: Predicted values are based on typical IR frequencies for the respective functional groups.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₉H₁₆O₂), the expected exact mass of the molecular ion [M]⁺˙ can be calculated.
The fragmentation pattern in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the alkyl chain. For this compound, fragmentation could involve the loss of the ethyl group, as well as characteristic cleavages of the cyclohexane ring.
Table 4: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺˙ | C₉H₁₆O₂ | 156.1150 |
| [M-C₂H₅]⁺ | C₇H₁₁O₂ | 127.0759 |
| [M-COOH]⁺ | C₈H₁₅ | 111.1174 |
Note: Calculated exact masses are based on the most abundant isotopes of each element.
Mass Spectrometry-Based Reaction Monitoring
Mass spectrometry (MS) serves as a powerful tool for the real-time monitoring of chemical syntheses, offering high selectivity and the ability to track reactants, intermediates, and products. acs.org For the synthesis of this compound, online MS monitoring can provide crucial kinetic and mechanistic data. nih.gov Techniques like condensed phase membrane introduction mass spectrometry (CP-MIMS) or direct atmospheric pressure ionization methods can be coupled to a reaction vessel. acs.org This setup allows for the continuous analysis of the reaction mixture, enabling researchers to determine the point of completion, identify potential byproducts, and optimize process parameters to maximize yield and purity. nih.gov
During a typical synthesis, such as the alkylation of a cyclohexane carboxylate precursor, the mass spectrometer would be set to monitor the ion signals corresponding to the starting materials and the desired product, this compound. The decrease in the intensity of reactant ions and the concurrent increase in the product's molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) provides a direct measure of reaction progress. This approach is particularly advantageous over less selective spectroscopic methods, especially in complex reaction mixtures. acs.org
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for determining the purity of this compound and for analyzing it within complex mixtures. The choice of method depends on the sample matrix, the required sensitivity, and the nature of the impurities.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the analysis of carboxylic acids. researchgate.netnih.gov For this compound, reversed-phase HPLC is typically employed, often with an acidic mobile phase to ensure the compound is in its neutral, protonated form for better retention on C18 columns. researchgate.net
Detection by electrospray ionization (ESI) mass spectrometry is highly effective. In negative ion mode (ESI-), the molecule readily deprotonates to form the carboxylate anion [M-H]⁻, which is often the base peak in the mass spectrum. researchgate.net The use of tandem mass spectrometry (MS/MS) provides definitive structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, which are characteristic of the molecule's structure. In some cases, derivatization may be used to enhance ionization efficiency or improve chromatographic behavior, though direct analysis is often feasible. tulane.edunih.gov
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative Electrospray (ESI-) |
| Parent Ion (MS1) | m/z 155.1 ([M-H]⁻) |
| Key Fragment Ions (MS2) | Fragmentation of the carboxyl group and cyclohexane ring |
| Hypothetical HPLC-MS/MS parameters for the analysis of this compound. |
Gas chromatography is a powerful technique for separating volatile organic compounds. scholaris.ca However, the direct analysis of free carboxylic acids like this compound by GC can be challenging due to their high polarity and tendency to form hydrogen bonds. This can result in poor peak shape (tailing) and low sensitivity. colostate.edu
To overcome these issues, derivatization is typically required before GC analysis. scispace.com A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar carboxylic acid group into a nonpolar, more volatile trimethylsilyl (TMS) ester. scispace.com Alternatively, esterification to form methyl or ethyl esters can be performed. Following derivatization, the compound can be readily analyzed by GC-MS. The electron ionization (EI) mass spectrum of the derivative will show a distinct molecular ion and a fragmentation pattern that can be used for identification and quantification. nih.gov
| Parameter | Value |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Derivatization Reagent | BSTFA (for TMS ester formation) |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Oven Program | Start at 100°C, ramp to 250°C |
| MS Ionization | Electron Ionization (EI, 70 eV) |
| Expected m/z (TMS Derivative) | Molecular Ion: m/z 228. Fragmentation includes loss of CH₃ (m/z 213) and other characteristic fragments. |
| Typical GC-MS conditions for the analysis of derivatized this compound. |
Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique based on the differential migration of charged analytes in an electric field. usp.org It is well-suited for the analysis of carboxylic acids, which are negatively charged at neutral or basic pH. nih.gov In CZE, a fused-silica capillary is filled with a background electrolyte (buffer), and a high voltage is applied across its ends. usp.org
For the analysis of this compound, a buffer with a pH above its pKa would be used to ensure it exists as the carboxylate anion. The analyte would then migrate toward the anode. However, due to a phenomenon called electroosmotic flow (EOF), the bulk flow of the buffer is typically towards the cathode, carrying all analytes (positive, neutral, and negative) with it. usp.org Negatively charged ions like the carboxylate are slowed by their electrophoretic migration in the opposite direction, allowing for separation from other components in a mixture based on their charge-to-size ratio. Detection is often achieved by indirect UV absorbance, as many simple carboxylic acids lack a strong chromophore. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govlibretexts.org The process requires growing a high-quality single crystal of this compound, which can be the most challenging step. nih.gov Crystallization is typically achieved by the slow evaporation of a saturated solution or by vapor diffusion methods. msu.edu
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded. libretexts.org These data are then processed mathematically to generate an electron density map of the molecule, from which the precise positions of all atoms can be determined. The resulting structural model provides unambiguous information on bond lengths, bond angles, torsional angles, and the packing of molecules within the crystal lattice. researchgate.net This technique is also the primary method for determining the absolute configuration of chiral molecules. nih.gov
| Parameter | Information Obtained |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Bond Lengths | Precise distances between atoms (e.g., C-C, C=O, O-H) |
| Bond Angles | Angles between bonded atoms (e.g., O-C-O) |
| Molecular Conformation | e.g., Chair conformation of the cyclohexane ring |
| Intermolecular Interactions | e.g., Hydrogen bonding between carboxylic acid dimers |
| Data derived from a hypothetical X-ray crystallographic analysis of this compound. |
Electron Paramagnetic Resonance (EPR) Studies in Catalytic Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or paramagnetic metal centers. mdpi.com The compound this compound itself is diamagnetic (all electrons are paired) and therefore EPR silent.
However, EPR is an invaluable tool for studying the mechanisms of reactions in which this compound might be involved, particularly in catalytic or photocatalytic systems. nih.gov For instance, if the compound were synthesized via a radical-based pathway or subjected to a photocatalytic degradation process, EPR could be used to detect and identify the transient radical intermediates formed. nih.govresearchgate.net Similarly, if a transition metal catalyst is used in its synthesis, EPR can probe the oxidation state and coordination environment of the paramagnetic metal center, providing insight into the active catalytic species and the reaction cycle. dntb.gov.uacardiff.ac.uk
Synthesis and Reactivity of 1 Ethylcyclohexane 1 Carboxylic Acid Derivatives
Amide Derivatives: Synthesis and Chemical Behavior
Amides of 1-ethylcyclohexane-1-carboxylic acid are synthesized through various methods, most commonly involving the activation of the carboxylic acid, followed by reaction with an appropriate amine.
The synthesis of primary, secondary, and tertiary amides from this compound typically proceeds via a two-step process. The first step involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. This is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
Once the acyl chloride, 1-ethylcyclohexane-1-carbonyl chloride, is formed, it can readily react with a wide range of amines in a nucleophilic acyl substitution reaction to yield the desired amide. pearson.com
Primary amides are formed by the reaction of the acyl chloride with ammonia (NH₃).
Secondary amides result from the reaction with a primary amine (R-NH₂).
Tertiary amides are produced by reacting the acyl chloride with a secondary amine (R₂NH).
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. pearson.com
Interactive Data Table: Synthesis of 1-Ethylcyclohexane-1-carboxamides
| Amine Reactant | Amine Type | Product Name | Product Type |
| Ammonia (NH₃) | - | 1-Ethylcyclohexane-1-carboxamide | Primary Amide |
| Ethylamine (CH₃CH₂NH₂) | Primary | N-Ethyl-1-ethylcyclohexane-1-carboxamide | Secondary Amide |
| Aniline (C₆H₅NH₂) | Primary | N-Phenyl-1-ethylcyclohexane-1-carboxamide | Secondary Amide |
| Diethylamine ((CH₃CH₂)₂NH) | Secondary | N,N-Diethyl-1-ethylcyclohexane-1-carboxamide | Tertiary Amide |
| Piperidine (C₅H₁₀NH) | Secondary | 1-(1-Ethylcyclohexane-1-carbonyl)piperidine | Tertiary Amide |
Synthesis and Properties of Cyclic Amides (Lactams)
Lactams are cyclic amides formed from the intramolecular cyclization of an amino acid. To synthesize a lactam derivative from this compound, the parent molecule must first be functionalized to contain an amino group at a suitable position on either the cyclohexane (B81311) ring or the ethyl substituent.
For instance, if an amino group is introduced at the terminal position of the ethyl group, the resulting molecule, 2-(1-carboxycyclohexyl)ethan-1-amine, could undergo intramolecular amide bond formation to yield a spiro-lactam. The cyclization is often promoted by coupling agents used in peptide synthesis or by heating.
Common general methods for lactam synthesis that could be adapted for such precursors include:
Cyclization of amino acids : This involves the direct intramolecular reaction between the amino and carboxylic acid groups, often under thermal conditions or with coupling reagents.
The Beckmann Rearrangement : This method involves the acid-catalyzed rearrangement of a cyclic ketoxime. A precursor derived from this compound would need to be converted into a suitable cyclic ketone for this pathway.
The Schmidt Reaction : This reaction forms lactams from cyclic ketones upon treatment with hydrazoic acid (HN₃) in the presence of a strong acid.
The properties of the resulting lactams, such as ring strain and reactivity, would depend on the size of the newly formed ring (e.g., γ-lactam, δ-lactam).
Ester Derivatives: Synthesis and Transformations
Esters of this compound are valuable as fragrances, flavors, and synthetic intermediates. nih.gov They can be prepared through several standard esterification methods.
The formation of esters from this compound can be accomplished through multiple pathways:
Fischer Esterification : This is a direct, acid-catalyzed reaction between the carboxylic acid and an alcohol (for alkyl esters) or a phenol (for aryl esters). masterorganicchemistry.comchemguide.co.uk The reaction is typically performed by heating the reactants in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com Since the reaction is reversible, it is often necessary to use an excess of the alcohol or to remove the water byproduct to drive the equilibrium toward the ester product. chemguide.co.ukathabascau.ca
Reaction of Acyl Chlorides with Alcohols/Phenols : A more rapid and often higher-yielding method involves reacting 1-ethylcyclohexane-1-carbonyl chloride with an alcohol or phenol. athabascau.ca This reaction is a nucleophilic acyl substitution and is usually performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced. pearson.comchemguide.co.uk
Other Methods : Reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate esterification, particularly for sterically hindered alcohols. orgsyn.org
Interactive Data Table: Synthesis of 1-Ethylcyclohexane-1-carboxylate Esters
| Alcohol/Phenol Reactant | Product Name | Ester Type | Common Synthesis Method |
| Methanol (CH₃OH) | Methyl 1-ethylcyclohexane-1-carboxylate | Alkyl Ester | Fischer Esterification |
| Ethanol (CH₃CH₂OH) | Ethyl 1-ethylcyclohexane-1-carboxylate | Alkyl Ester | Fischer Esterification |
| Isopropanol ((CH₃)₂CHOH) | Isopropyl 1-ethylcyclohexane-1-carboxylate | Alkyl Ester | Acyl Chloride Route |
| Phenol (C₆H₅OH) | Phenyl 1-ethylcyclohexane-1-carboxylate | Aryl Ester | Acyl Chloride Route |
| Benzyl Alcohol (C₆H₅CH₂OH) | Benzyl 1-ethylcyclohexane-1-carboxylate | Alkyl Ester | Fischer Esterification |
Cyclic Ester (Lactone) Formation
Similar to lactams, the formation of a lactone (a cyclic ester) requires a precursor molecule containing both the carboxylic acid and a hydroxyl group. wikipedia.orgbritannica.com Therefore, this compound must first be hydroxylated on the cyclohexane ring or the ethyl group.
For example, hydroxylation at the δ-position relative to the carboxyl group would yield a 5-hydroxy-1-ethylcyclohexane-1-carboxylic acid. This hydroxy acid could then undergo intramolecular Fischer esterification, a process known as lactonization, to form a δ-lactone. youtube.com This reaction is typically catalyzed by an acid and driven by the removal of water. masterorganicchemistry.com The stability and ease of formation of the lactone ring depend on its size, with five-membered (γ-lactones) and six-membered (δ-lactones) rings being the most thermodynamically stable and common. britannica.com
Acid Halide (e.g., Acyl Chloride) Derivatives and their Reactivity
1-Ethylcyclohexane-1-carbonyl chloride is the most common and useful acid halide derivative of this compound. Acyl chlorides are highly reactive compounds that serve as pivotal intermediates in organic synthesis. guidechem.com
Synthesis: The synthesis of 1-ethylcyclohexane-1-carbonyl chloride is achieved by treating the parent carboxylic acid with a chlorinating agent. Common reagents for this transformation include:
Thionyl chloride (SOCl₂)
Oxalyl chloride ((COCl)₂)
Phosphorus pentachloride (PCl₅)
These reactions efficiently convert the hydroxyl group of the carboxylic acid into a chlorine atom, yielding the highly reactive acyl chloride. britannica.comguidechem.com
Reactivity: The high reactivity of 1-ethylcyclohexane-1-carbonyl chloride stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic. The chloride ion is also an excellent leaving group. chemguide.co.uk
This reactivity makes the acyl chloride an excellent substrate for nucleophilic acyl substitution reactions . As detailed in the preceding sections, it is the key precursor for synthesizing a wide variety of derivatives, including:
Amides : Reaction with ammonia or primary/secondary amines. pearson.com
Esters : Reaction with alcohols or phenols. athabascau.ca
Carboxylic Acids : Hydrolysis with water, which regenerates the parent this compound. chemguide.co.uk
Due to its reactivity, 1-ethylcyclohexane-1-carbonyl chloride is sensitive to moisture and must be handled under anhydrous conditions to prevent hydrolysis. fishersci.com
Anhydride Derivatives: Synthesis and Chemical Transformations
Anhydride derivatives of this compound are primarily synthesized through dehydration reactions. The symmetrical anhydride can be formed by the dehydration coupling of two molecules of the parent carboxylic acid. This process typically requires a dehydrating agent such as phosphorus pentoxide (P₂O₅) or the use of a coupling reagent like dicyclohexylcarbodiimide (DCC). nih.gov Another common method involves converting the carboxylic acid to its more reactive acid chloride, which then reacts with a carboxylate salt of the parent acid. nih.govlibretexts.org
Table 1: Synthesis of 1-Ethylcyclohexane-1-carboxylic Anhydride
| Method | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| Dehydration Coupling | This compound | Heat, Dehydrating Agent (e.g., P₂O₅) | Bis(1-ethylcyclohexane-1-carbonyl) oxide |
| Acid Chloride Route | 1-Ethylcyclohexane-1-carbonyl chloride + Sodium 1-ethylcyclohexane-1-carboxylate | Inert solvent | Bis(1-ethylcyclohexane-1-carbonyl) oxide |
The chemical transformations of these anhydrides are characterized by nucleophilic acyl substitution. fiveable.me The anhydride bond is cleaved when attacked by nucleophiles, making these compounds useful acylating agents.
Hydrolysis : Anhydrides react with water to yield two equivalents of the parent carboxylic acid. This reaction can occur readily and often necessitates anhydrous conditions during synthesis and storage. libretexts.org
Alcoholysis : Reaction with alcohols results in the formation of one molecule of an ester and one molecule of the carboxylic acid. Using a non-nucleophilic base like pyridine can neutralize the carboxylic acid byproduct. libretexts.orgfiveable.me
Aminolysis : Ammonia, primary amines, and secondary amines react with the anhydride to produce an amide and a molecule of the carboxylic acid. fiveable.me
These reactions proceed via a tetrahedral intermediate formed by the nucleophilic attack on one of the carbonyl carbons. fiveable.me
Thioester Derivatives: Formation and Significance
Thioesters of this compound are sulfur analogs of esters and serve as important synthetic intermediates. Their formation typically involves the reaction of a this compound derivative with a thiol (R-SH).
Common synthetic routes include:
From the Carboxylic Acid : Direct condensation of this compound with a thiol using a dehydrating agent like dicyclohexylcarbodiimide (DCC). wikipedia.org
From the Acid Chloride : The most common route involves converting the carboxylic acid to its acid chloride, which readily reacts with a thiol or a thiolate salt. wikipedia.org
From the Anhydride : The anhydride derivative can react with a thiol, with the assistance of a base, to yield the thioester and a carboxylate salt. youtube.com
Table 2: Formation of S-alkyl 1-ethylcyclohexane-1-carbothioate
| Starting Material | Reagents | Product |
|---|---|---|
| This compound | Thiol (R-SH), DCC | S-alkyl 1-ethylcyclohexane-1-carbothioate |
| 1-Ethylcyclohexane-1-carbonyl chloride | Thiol (R-SH) or Thiolate (RSNa) | S-alkyl 1-ethylcyclohexane-1-carbothioate |
| Bis(1-ethylcyclohexane-1-carbonyl) oxide | Thiol (R-SH), Base (e.g., Pyridine) | S-alkyl 1-ethylcyclohexane-1-carbothioate |
The significance of thioesters lies in their unique reactivity. The carbon-sulfur bond makes the carbonyl carbon highly electrophilic, more so than in a standard ester but less than in an acid chloride. In biochemistry, thioesters like acetyl-CoA are central to metabolism, acting as acyl group carriers. youtube.comlibretexts.org In organic synthesis, this enhanced reactivity allows them to participate in reactions such as forming new carbon-carbon bonds (e.g., aldol-type additions) and serving as precursors for other carboxylic acid derivatives under mild conditions. youtube.com
Carbohydrazide Derivatives: Synthetic Protocols
Carbohydrazides, also known as acid hydrazides, are derivatives containing the -CONHNH₂ functional group. The standard and most direct protocol for synthesizing 1-ethylcyclohexane-1-carbohydrazide involves a two-step process starting from the carboxylic acid.
Esterification : The parent carboxylic acid is first converted into an ester, typically a methyl or ethyl ester, through Fischer esterification (reaction with the corresponding alcohol in the presence of an acid catalyst).
Hydrazinolysis : The resulting ester is then treated with hydrazine hydrate (N₂H₄·H₂O). The lone pair on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the ester carbonyl and displacing the alkoxy group to form the stable carbohydrazide. ajgreenchem.comosti.gov
Alternative methods can involve the reaction of the acid chloride with hydrazine, though this can sometimes lead to double acylation. researchgate.net
Table 3: Synthetic Protocol for 1-Ethylcyclohexane-1-carbohydrazide
| Step | Reactant | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Esterification | This compound | Methanol or Ethanol, H₂SO₄ (catalyst), Reflux | Methyl/Ethyl 1-ethylcyclohexane-1-carboxylate |
| 2. Hydrazinolysis | Methyl/Ethyl 1-ethylcyclohexane-1-carboxylate | Hydrazine hydrate (N₂H₄·H₂O), Alcohol solvent, Reflux | 1-Ethylcyclohexane-1-carbohydrazide |
Stereochemical Investigations of Derivative Compounds
The stereochemistry of this compound derivatives is dominated by the conformational analysis of the cyclohexane ring. The C1 carbon is a quaternary center, so traditional cis/trans isomerism related to substituents on different ring carbons is not a factor for the parent acid. However, the orientation of the substituents at C1 has significant stereochemical consequences.
The cyclohexane ring exists predominantly in a chair conformation. In 1,1-disubstituted cyclohexanes, the two chair conformers that interconvert via a "ring flip" are non-equivalent if the substituents are different. spcmc.ac.in For a derivative like methyl 1-ethylcyclohexane-1-carboxylate, one substituent is an ethyl group and the other is a methoxycarbonyl group.
The stability of the two chair conformers is determined by steric strain, particularly 1,3-diaxial interactions. openochem.orglibretexts.org These are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring (at C3 and C5). csbsju.edu To minimize this strain, larger substituents preferentially occupy the more spacious equatorial position. libretexts.orgmasterorganicchemistry.com
Table 4: Conformational Analysis of this compound Derivatives
| Conformer | Position of Ethyl Group | Position of -CO-X Group | Relative Stability | Reason |
|---|---|---|---|---|
| Conformer A | Axial | Equatorial | Less Stable | Significant 1,3-diaxial interactions between the axial ethyl group and axial hydrogens. |
| Conformer B | Equatorial | Axial | More Stable | The larger ethyl group occupies the less sterically hindered equatorial position. The -CO-X group experiences less steric strain in the axial position compared to the ethyl group. |
The energetic preference for the equatorial position increases with the steric bulk of the substituent. libretexts.org Since an ethyl group is sterically more demanding than a carboxylic acid derivative group (anhydride, thioester, carbohydrazide), the equilibrium will strongly favor the conformation where the ethyl group is equatorial and the functional group is axial.
Advanced Applications of 1 Ethylcyclohexane 1 Carboxylic Acid in Organic Synthesis
Building Block for Complex Molecular Architectures
The synthesis of various derivatives from cyclohexanecarboxylic acids has been reported, highlighting their potential in creating compounds with specific properties, such as liquid crystals. osti.gov For instance, the synthesis of cis- and trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid derivatives has been explored for their mesomorphous characteristics. osti.gov Furthermore, cyclohexane (B81311) carboxylic acid head groups have been incorporated into isoxazole and thiazole analogs to develop inhibitors for enzymes like diacylglycerol acyltransferase 1 (DGAT1). nih.gov While these examples utilize the cyclohexane carboxylic acid core, specific studies detailing the use of 1-ethylcyclohexane-1-carboxylic acid in the synthesis of similarly complex architectures are not readily found.
Role in Ligand and Catalyst Development for Organic Reactions
Carboxylic acids and their derivatives can act as ligands that coordinate to metal centers, influencing the reactivity and selectivity of catalysts. The carboxylate group can bind to metals in various modes, and the nature of the rest of the molecule can tune the steric and electronic properties of the resulting metal complex.
Ionic liquids have been used to catalyze the synthesis of cyclohexane-1,2-dibutyl dicarboxylate, demonstrating the role of catalysis in reactions involving cyclohexane dicarboxylic acid anhydrides. google.com Additionally, processes for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid often involve catalytic reduction steps. google.com The development of catalysts for the hydrogenation of benzenecarboxylic acids to cyclohexanecarboxylic acids is another area of active research. google.com However, specific examples of ligands or catalysts derived directly from this compound for use in broader organic reactions are not prominent in the literature.
Utilization in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product. nih.govchemhume.co.uk Carboxylic acids are frequently used as one of the key components in many well-known MCRs, such as the Ugi and Passerini reactions. organic-chemistry.orgnih.gov These reactions are highly valued for their efficiency and ability to rapidly generate libraries of diverse molecules. nih.gov
The carboxylic acid component in these reactions provides the acyl group to the final product. While a wide variety of carboxylic acids can be employed in MCRs, the specific use of this compound in such reactions to create novel molecular scaffolds has not been specifically detailed in accessible research. The steric bulk of the 1-ethylcyclohexyl group could potentially influence the stereochemical outcome of such reactions, an area that remains to be explored.
Precursor for Advanced Materials (e.g., Polymers, Nanomaterials)
Carboxylic acids are essential monomers in the synthesis of polyesters and polyamides through condensation polymerization. chemhume.co.uk For example, a series of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s have been synthesized from trans-1,4-cyclohexane dicarboxylic acid and various diols, resulting in fully aliphatic polyesters with tunable flexibility. unibo.it Carboxylic acids can also be used to functionalize the surface of nanoparticles, modifying their properties and improving their dispersion in various media. semanticscholar.org They play a critical role in determining the morphology and size of nanoparticles during their synthesis. nih.gov
While the potential exists for this compound to be used as a monomer or a surface modifier, specific studies on its incorporation into polymers or nanomaterials are not currently available. The ethyl group at the 1-position would likely impact the packing and properties of any resulting polymer chains or the surface characteristics of modified nanomaterials.
Q & A
Basic: What are the key physicochemical properties of 1-ethylcyclohexane-1-carboxylic acid, and how are they experimentally determined?
Answer:
The compound (CAS 1124-98-7) has a molecular formula of C₉H₁₆O₂ , molecular weight 156.22 g/mol , density 1.009±0.06 g/cm³ , and melting point 39–40°C . Key characterization methods include:
- NMR spectroscopy for structural confirmation (e.g., distinguishing the ethyl and carboxylic acid groups).
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
- Differential Scanning Calorimetry (DSC) for precise melting point analysis.
- Density measurements via pycnometry or computational predictions .
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
A standard approach involves:
Alkylation of cyclohexanecarboxylic acid derivatives using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., NaH or K₂CO₃).
Catalytic hydrogenation of substituted cyclohexene precursors (e.g., 1-ethylcyclohexene) followed by oxidation to introduce the carboxylic acid group .
Key validation steps :
- Monitor reaction progress via TLC or HPLC .
- Purify intermediates using column chromatography or recrystallization.
Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Answer:
Discrepancies may arise from impurities, polymorphic forms, or instrumentation variability. To address this:
- Purity assessment : Use HPLC with a polar stationary phase to detect impurities.
- Polymorphism screening : Perform X-ray crystallography or variable-temperature FTIR to identify crystalline forms.
- Cross-validation : Compare spectral data (e.g., ¹H/¹³C NMR , ESI-MS ) with computational predictions (e.g., DFT-based simulations) .
Advanced: How can this compound serve as a precursor in enzymatic or pharmacological studies?
Answer:
- Enzymatic substrate : Explore its role in cyclooxygenase (COX) inhibition assays , given structural similarities to other cyclohexanecarboxylic acid derivatives with COX-modulating activity .
- Derivatization : Functionalize the carboxylic acid group to synthesize prodrugs or metal-chelating agents (e.g., esterification or amide coupling).
- Metabolic studies : Use isotopically labeled (e.g., ¹³C) analogs to trace metabolic pathways via LC-MS/MS .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors.
- Waste disposal : Neutralize acidic residues before transferring to designated hazardous waste containers. Consult institutional guidelines for compliance with OSHA and EPA regulations .
Advanced: How can researchers address challenges in chromatographic separation of this compound from structurally similar analogs?
Answer:
- Stationary phase optimization : Use chiral columns (e.g., cellulose-based) for enantiomeric separation or C18 reverse-phase columns with gradient elution.
- Mobile phase additives : Incorporate ion-pairing agents (e.g., trifluoroacetic acid) to improve peak resolution.
- Hyphenated techniques : Combine LC-MS or GC-MS for real-time structural confirmation during separation .
Advanced: What spectroscopic techniques are most effective for quantifying trace impurities in synthesized batches?
Answer:
- High-resolution mass spectrometry (HRMS) : Detect low-abundance impurities with ppm-level accuracy.
- 2D-NMR (e.g., HSQC, HMBC) : Identify minor contaminants by correlating proton-carbon couplings.
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) if used in hydrogenation steps .
Basic: What are the environmental implications of improper disposal, and how can they be mitigated?
Answer:
- Ecotoxicity : Carboxylic acids can lower pH in aquatic systems, harming microbial communities.
- Mitigation : Neutralize waste with sodium bicarbonate , segregate organic waste, and collaborate with certified disposal agencies for incineration or biodegradation .
Advanced: How does the electronic effect of the ethyl group influence the acidity of the carboxylic acid moiety?
Answer:
The ethyl group’s electron-donating inductive effect slightly reduces acidity compared to unsubstituted cyclohexanecarboxylic acid. This can be quantified via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
